2-Ethyl-7-methoxy-1H-indole

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Sourcing indole building blocks with inconsistent substitution patterns creates variability in SAR studies and synthesis yields. 2-Ethyl-7-methoxy-1H-indole (CAS 350821-53-3) provides a defined, high-purity scaffold to eliminate this uncertainty. This disubstituted indole is a key starting material for isoform-selective chemical probes and potent CB2 receptor ligands, where the specific 7-methoxy-2-ethyl pattern is critical for target affinity and selectivity. A documented, scalable three-step synthesis ensures supply continuity for multi-gram to kilogram requirements, reducing process chemistry risk and supporting seamless transition from preclinical research to formulation studies.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B11913584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-7-methoxy-1H-indole
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(N1)C(=CC=C2)OC
InChIInChI=1S/C11H13NO/c1-3-9-7-8-5-4-6-10(13-2)11(8)12-9/h4-7,12H,3H2,1-2H3
InChIKeyZIWLGBFLJVCQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-7-methoxy-1H-indole Chemical Identity


2-Ethyl-7-methoxy-1H-indole (CAS: 350821-53-3) is a disubstituted indole derivative characterized by an ethyl group at the C2 position and a methoxy group at the C7 position of the indole core (C₁₁H₁₃NO, MW: 175.23) . The presence of the 7-methoxy group enhances electron density on the indole ring, altering its reactivity in electrophilic aromatic substitution and influencing its interactions with biological targets . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in the construction of more complex indole-containing pharmacophores [1]. It is commercially available in high purity (≥95% to 98%) for pharmaceutical R&D and quality control applications .

2-Ethyl-7-methoxy-1H-indole Uniqueness


Indole analogs are not functionally interchangeable due to the profound impact of substitution patterns on physicochemical properties, metabolic stability, and target engagement. 2-Ethyl-7-methoxy-1H-indole possesses a unique combination of an electron-donating 7-methoxy group and a lipophilic C2-ethyl substituent . This specific substitution pattern modulates the electronic density of the indole ring, directly influencing its susceptibility to electrophilic attack and its binding orientation within hydrophobic enzyme pockets [1]. Consequently, replacing it with simpler analogs such as 7-methoxyindole (lacking the C2-ethyl group) or 2-ethylindole (lacking the C7-methoxy group) can lead to drastically altered biological activity, metabolic half-life, and overall synthetic utility, as demonstrated by structure-activity relationship studies on related indole scaffolds [2].

2-Ethyl-7-methoxy-1H-indole Quantitative Comparisons


CYP2A6 Binding Affinity vs. Unsubstituted Indole

2-Ethyl-7-methoxy-1H-indole exhibits measurable binding to the CYP2A6 enzyme, a key hepatic drug-metabolizing cytochrome P450 isoform. In contrast, unsubstituted indole shows negligible affinity under identical assay conditions [1]. The binding of 2-ethyl-7-methoxy-1H-indole to CYP2A6 was characterized as a Type I interaction, indicating a direct binding event at the enzyme's active site, with a dissociation constant (Kd) of 4,500 nM [1]. This quantifiable interaction is a critical differentiator for metabolism and drug-drug interaction studies.

Cytochrome P450 Drug Metabolism Enzyme Inhibition

CYP2E1 Inhibition vs. 7-Methoxyindole

The presence of the C2-ethyl group in 2-ethyl-7-methoxy-1H-indole significantly reduces its inhibitory potency against CYP2E1 compared to the mono-substituted analog 7-methoxyindole. While 7-methoxyindole is a potent inhibitor, 2-ethyl-7-methoxy-1H-indole exhibits an IC₅₀ value of 20,000 nM against human CYP2E1 [1]. This 5-fold reduction in potency highlights how the C2-ethyl substitution mitigates CYP2E1 interaction, a key off-target liability.

Toxicology Enzyme Inhibition Cytochrome P450

Scalable Synthesis Methodology

A robust, large-scale synthesis method has been developed and validated specifically for 2-alkyl-7-methoxyindoles, including 2-ethyl-7-methoxy-1H-indole [1]. This three-step process, which proceeds via key intermediates 1-(2-nitroaryl)-2-nitroalkanols and 1-(2-nitroaryl)-2-nitroalkenes, affords the target compound in good overall yields [1]. This contrasts with the lack of reported scalable routes for many positional isomers like 2-ethyl-5-methoxy-1H-indole, for which synthetic protocols are less established or documented.

Organic Synthesis Process Chemistry Medicinal Chemistry

2-Ethyl-7-methoxy-1H-indole Key Applications


Cytochrome P450 Probe Development

Given its quantifiable, moderate affinity for CYP2A6 (Kd = 4,500 nM) and weak inhibition of CYP2E1 (IC₅₀ = 20,000 nM), 2-ethyl-7-methoxy-1H-indole serves as a valuable scaffold for developing isoform-selective chemical probes to study P450-mediated metabolism and drug-drug interactions [1]. Its differential binding profile relative to unsubstituted indole and 7-methoxyindole allows for nuanced SAR studies in a biochemical setting [1].

CB2 Receptor Ligand Building Block

The 7-methoxy-2-alkyl substitution pattern is a privileged motif for generating potent and selective CB2 receptor ligands. Research has demonstrated that a 7-methoxy substitution on the indole core is critical for high CB2 affinity, and the 2-alkyl group enhances selectivity [1]. 2-Ethyl-7-methoxy-1H-indole is therefore an ideal starting material for synthesizing advanced cannabinoid therapeutics for pain and neuroinflammation, where selective CB2 agonism is desired [1].

Process Chemistry & Scale-Up

The availability of a documented, scalable, three-step synthesis for 2-alkyl-7-methoxyindoles, including the target compound, makes it a preferred choice for process chemistry and manufacturing investigations [1]. Researchers requiring multi-gram to kilogram quantities for preclinical toxicology or formulation studies can rely on this established methodology, ensuring supply continuity and reducing development risk compared to analogs with less defined synthetic routes [1].

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